4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride
CAS No.: 1220030-97-6
Cat. No.: VC3006748
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220030-97-6 |
|---|---|
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H |
| Standard InChI Key | YQVDFJXYKUAADE-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |
| Canonical SMILES | CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |
Introduction
Chemical Identity and Structure
4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is a synthetic organic compound belonging to the piperidine class. It consists of a piperidine ring connected to a phenoxyethyl moiety with chloro and ethyl substitutions on the phenyl ring. The hydrochloride salt form enhances its solubility and stability in aqueous solutions, making it potentially more suitable for various applications.
The compound's structure includes a piperidine ring connected via an oxygen atom to a benzene ring that has a chlorine atom at the para position and an ethyl group at the ortho position. This specific arrangement of functional groups contributes to its chemical and potential biological properties.
Chemical Identifiers and Properties
Table 1: Key Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 1220030-97-6 |
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride |
| PubChem CID | 56830859 |
| Parent Compound CID | 22397478 |
The molecular structure features a piperidine ring (a six-membered ring with one nitrogen atom) connected to a phenoxy group that is substituted with a chlorine atom at the para position and an ethyl group at the ortho position. The hydrochloride salt form is indicated by the addition of HCl to the molecule .
Structural Identifiers
Advanced chemical notation systems provide standardized ways to represent the compound's structure, facilitating its identification and comparison with other compounds.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H |
| Standard InChIKey | YQVDFJXYKUAADE-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |
| Canonical SMILES | CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl |
These identifiers are essential for database searches and unambiguous identification of the compound in scientific literature and chemical databases .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is crucial for assessing its potential applications and handling requirements.
Computed Properties
Table 3: Computed Physical and Chemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 275.0843696 Da |
| Monoisotopic Mass | 275.0843696 Da |
| Topological Polar Surface Area | 21.3 Ų |
| Heavy Atom Count | 17 |
| Complexity | 206 |
| Covalently-Bonded Unit Count | 2 |
These properties influence the compound's behavior in biological systems, including its potential for membrane permeability, solubility, and interactions with biological targets .
Solubility and Stability
As a hydrochloride salt, this compound generally exhibits enhanced water solubility compared to its free base form. The hydrochloride form is often preferred in pharmaceutical applications due to its improved stability and solubility characteristics in aqueous environments.
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the relationship between structure and activity requires comparison with structurally related compounds. The specific substitution pattern of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride distinguishes it from similar compounds.
Table 4: Comparison with Related Compounds
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride | Contains a methyl group instead of ethyl | May affect lipophilicity and receptor binding |
| 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride | Contains an additional ethyl linker | May provide greater conformational flexibility and different pharmacokinetic properties |
| 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride | Contains bromine instead of chlorine | Different electronegativity and atomic radius may alter biological interactions |
These structural variations can significantly impact the compound's biological activity, pharmacokinetics, and physicochemical properties .
Structure-Function Correlations
Key structural elements of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride that may influence its function include:
-
The piperidine ring: A common pharmacophore in many bioactive compounds
-
The chloro substituent: Can enhance binding to specific protein targets through halogen bonding
-
The ethyl group: Contributes to lipophilicity and may affect membrane permeability
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The phenoxy linkage: Provides a specific spatial arrangement of functional groups
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